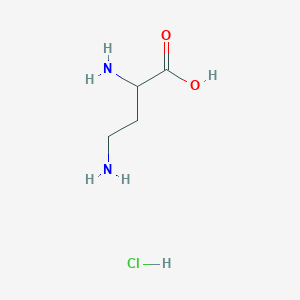

2,4-Diaminobutanoic acid hydrochloride

Descripción

2,4-Diaminobutanoic acid hydrochloride (C₄H₁₂Cl₂N₂O₂; molecular weight: 191.06) is a non-proteinogenic amino acid derivative characterized by two amine groups at the C2 and C4 positions of its butanoic acid backbone. Its systematic IUPAC name is (2S)-2,4-diaminobutanoic acid dihydrochloride, with CAS numbers 1883-09-6 (L-enantiomer) and 127531-11-7 (D-enantiomer) . The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions for biochemical applications.

Structurally, the L-enantiomer (S-configuration) is widely utilized in peptide synthesis and biocatalysis. For example, it serves as a precursor in the one-pot enzymatic synthesis of chiral intermediates, such as (2S,3’S)-2c, using C-N lyases . Additionally, derivatives of 2,4-diaminobutanoic acid (Dab) have been incorporated into peptide analogs to improve docking scores in drug discovery, as seen in studies optimizing AOA-2 derivatives .

Propiedades

IUPAC Name |

2,4-diaminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPDKDOFOZVSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65427-54-5, 6970-28-1 | |

| Record name | 2,4-Diaminobutyric acid dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65427-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC41117 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diaminobutanoic acid hydrochloride typically involves the acetylation of 2,4-diaminobutanoic acid. Given that 2,4-diaminobutanoic acid contains two free amino groups with similar chemical properties, selective acetylation is crucial . One method involves the use of copper (II) ions to achieve regioselective monoacetylation .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including the use of chiral technology and high-performance liquid chromatography for enantioseparation . These methods ensure the production of high-purity compounds suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Diaminobutanoic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amino acids, while substitution reactions can produce halogenated derivatives .

Aplicaciones Científicas De Investigación

2,4-Diaminobutanoic acid hydrochloride has several scientific research applications:

Mecanismo De Acción

The primary mechanism of action of 2,4-diaminobutanoic acid hydrochloride involves the inhibition of gamma-aminobutyric acid transaminase, an enzyme that converts gamma-aminobutyric acid back to glutamate . By inhibiting this enzyme, the compound elevates gamma-aminobutyric acid levels in the brain. Additionally, it acts as a gamma-aminobutyric acid reuptake inhibitor, further increasing gamma-aminobutyric acid levels .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and applicative differences between 2,4-diaminobutanoic acid hydrochloride and analogous compounds.

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Differences

Chirality: The L- and D-enantiomers of 2,4-diaminobutanoic acid exhibit distinct biological activities. The L-form is preferred in enzymatic reactions, such as in the synthesis of (2S,3’S)-2c using EDDS lyase , whereas the D-form is less common and primarily used in comparative studies .

Chain Length and Functional Groups: Ornithine (2,5-diaminopentanoic acid): A natural amino acid with a longer carbon chain, critical in the urea cycle . 2,6-Diaminopimelic acid: A seven-carbon analogue with dicarboxylic groups, essential for crosslinking peptidoglycan in bacterial cell walls . 4-Oxo derivative: The oxo group at C4 in 2,4-diamino-4-oxobutanoic acid reduces basicity compared to the diamine structure, altering its reactivity .

Substituent Effects: The dimethylamino group in 4-(dimethylamino)butanoic acid hydrochloride increases lipophilicity but reduces charge density, impacting solubility and toxicity profiles .

Actividad Biológica

2,4-Diaminobutanoic acid hydrochloride (DAB) is a non-physiological, cationic amino acid analogue with significant biological activity. This compound has garnered attention due to its various roles in pharmacology, microbiology, and plant physiology. This article explores the biological activities of DAB, including its antitumoral properties, effects on microbial growth, and potential applications in agriculture and medicine.

2,4-Diaminobutanoic acid (DAB) is classified as an alpha amino acid, characterized by its two amino groups located at the second and fourth carbon atoms of the butanoic acid backbone. Its molecular formula is , and it has a monoisotopic molecular weight of approximately 118.07 g/mol. The compound is hydrophobic and relatively insoluble in water, which influences its transport mechanisms within biological systems .

Antitumoral Activity

DAB exhibits potent antitumoral activity, particularly against human glioma cells. Research indicates that DAB is transported into cells via the System A amino acid transporter, where it can induce cellular lysis due to osmotic pressure. In vitro studies have shown that DAB can significantly inhibit the proliferation of glioma cells, suggesting its potential as a therapeutic agent for brain tumors .

Table 1: Summary of Antitumoral Studies on DAB

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Human Glioma | Varies | Significant inhibition of cell proliferation | |

| Mouse Fibroma | Varies | Induces cytotoxicity through osmotic lysis |

Effects on Microbial Growth

DAB has been shown to influence microbial growth positively and negatively. It promotes the growth of beneficial bacteria such as Rhizobium leguminosarum, which is crucial for nitrogen fixation in legumes. Conversely, it can exhibit phytotoxic effects on certain pathogens, indicating its dual role in microbial ecology .

Table 2: Effects of DAB on Microbial Growth

| Microorganism | Effect of DAB |

|---|---|

| Rhizobium leguminosarum | Promotes growth |

| Pseudomonas syringae | Inhibitory effects |

Applications in Medicine

DAB's derivatives are being explored for their potential in cancer therapy. For instance, derivatives of DAB have been synthesized for use in combination with established chemotherapeutics like daunomycin, showing enhanced efficacy against leukemia with reduced toxicity profiles . Additionally, the compound's ability to act as a precursor for pharmaceuticals highlights its importance in drug development.

Case Studies

Case Study 1: Antitumoral Efficacy

In a study examining the effects of DAB on glioma cells, researchers observed that treatment with DAB resulted in a marked decrease in cell viability compared to control groups. The mechanism was attributed to osmotic lysis facilitated by high intracellular concentrations of DAB .

Case Study 2: Agricultural Applications

A field trial assessed the impact of DAB on legume crops inoculated with Rhizobium. Results indicated that plants treated with DAB exhibited enhanced nodulation and growth compared to untreated controls, underscoring its potential as a biostimulant in agricultural practices .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2,4-diaminobutanoic acid hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Two primary routes include (1) using 3-amino-pyrrol-2-one as a precursor under acidic hydrolysis and (2) condensation of methylamine with fumaric acid derivatives. Optimization involves adjusting pH (e.g., acidic conditions for hydrolysis), temperature control (50–80°C), and catalysts like EDDS lyase for stereoselective synthesis. Purification via recrystallization or ion-exchange chromatography ensures high purity. Monitoring reaction progress with HPLC or TLC is critical . For biocatalytic approaches, enzyme activity (e.g., EDDS lyase) must be standardized, and co-factors (e.g., NADH) replenished to maintain efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups.

- HPLC with UV detection (λ = 210–220 nm) for purity assessment.

- Mass spectrometry (MS) for molecular weight validation (theoretical m/z: 169.61 for C₅H₁₂ClNO₃).

- Ion chromatography to quantify chloride content.

Cross-referencing with dissociation constants (pKa₁ = 1.85, pKa₂ = 8.24, pKa₃ = 10.44) ensures consistency in protonation states during analysis .

Q. How should this compound be stored to maintain stability, and what are key degradation indicators?

- Methodological Answer : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation. Avoid exposure to light, which can cause decarboxylation. Monitor for:

- Color changes (yellowing indicates oxidation).

- pH shifts in solution (unexpected changes suggest hydrolysis).

- HPLC peak broadening , signaling decomposition .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include:

- Dissociation constants : pKa₁ (α-amine) = 1.85, pKa₂ (γ-amine) = 8.24, pKa₃ (carboxylic acid) = 10.44. These guide buffer selection (e.g., phosphate buffers at pH 7–8 for amine stability) .

- Solubility : Highly soluble in water (>100 mg/mL) but poorly in organic solvents.

- Thermal stability : Decomposes above 200°C, requiring low-temperature handling in thermal analyses .

Advanced Research Questions

Q. How can this compound be utilized in structural biology studies, such as cryo-EM or X-ray crystallography?

- Methodological Answer : As an inhibitory analog in enzyme-substrate complexes (e.g., oligosaccharyltransferase studies), replace natural residues (e.g., asparagine) with 2,4-diaminobutanoic acid to block glycosylation. For cryo-EM:

- Incubate purified enzymes with the compound (137 μM IC₅₀) before grid freezing.

- Validate binding via mutagenesis or competitive assays .

Q. What strategies ensure data reliability in exposure or stability studies involving this compound?

- Methodological Answer :

- Contamination control : Use glassware rinsed with ultrapure water (≥18 MΩ·cm) and avoid plasticizers.

- Stability validation : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and compare with fresh samples via HPLC.

- Matrix adjustment in biomonitoring : Report both creatinine-adjusted and unadjusted urinary concentrations to account for dilution variability .

Q. How can researchers resolve contradictions in dissociation constant data or synthesis yields reported for this compound?

- Methodological Answer :

- Reproduce conditions : Ensure identical pH, ionic strength, and temperature (e.g., 25°C for pKa measurements).

- Standardize analytical methods : Use potentiometric titration with a calibrated pH meter for pKa validation.

- Troubleshoot synthesis : Vary catalyst loading (e.g., 0.05–0.2 mol% EDDS lyase) or reaction time (8–24 hrs) to optimize yields .

Q. What role does this compound play in biocatalytic asymmetric synthesis, and how can reaction efficiency be enhanced?

- Methodological Answer : As a chiral building block, it participates in one-pot enzymatic reactions (e.g., with fumaric acid and bromoacetic acid). Enhance efficiency by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.